

# Physicochemical properties of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

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## Compound of Interest

Compound Name: Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

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An In-Depth Technical Guide to the Physicochemical Properties of **Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate**

## Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Sulfur-containing heterocycles, particularly cyclic sulfones, have emerged as valuable scaffolds in drug design.<sup>[1][2][3]</sup> The sulfone group (SO<sub>2</sub>) is a powerful hydrogen bond acceptor and its high polarity can enhance aqueous solubility and metabolic stability, making it a desirable feature for optimizing drug-like properties.<sup>[4][5]</sup>

This guide provides a comprehensive technical overview of **Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate**, a molecule that combines the advantageous cyclic sulfone core with an ester functional group. We will delve into its core physicochemical properties, outlining the theoretical importance and providing detailed experimental protocols for their determination. This document is intended to serve as a practical resource for scientists engaged in drug discovery and development, enabling a thorough understanding of this compound's characteristics.

## Molecular Structure and Core Properties

**Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate** is a saturated heterocyclic compound featuring a six-membered thiopyran ring where the sulfur atom is oxidized to a sulfone. An acetate methyl ester moiety is attached at the 4-position of the ring.

Caption: Chemical structure of **Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate**.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub> S	[6]
Molecular Weight	206.25 g/mol	[6]
CAS Number	1419101-16-8	[6]
SMILES	<chem>COC(=O)CC1CCS(=O)(=O)CC1</chem>	[6]

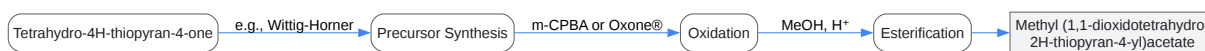
## Lipophilicity: LogP & LogD

### Scientific Context

Lipophilicity is a critical physicochemical parameter that dictates a molecule's ability to partition between an aqueous and a lipid environment.[7] It profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The partition coefficient (LogP) measures this property for a neutral compound, while the distribution coefficient (LogD) accounts for both neutral and ionized species at a specific pH.[8][9] For orally administered drugs, a balanced LogP value, typically between 1 and 5, is often targeted to ensure sufficient membrane permeability for absorption without compromising aqueous solubility.[7][8] The presence of the highly polar sulfone group in **Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate** is expected to decrease its lipophilicity, a feature that can be advantageous in preventing excessive sequestration in fatty tissues.[5]

## Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol outlines the universally accepted "shake-flask" method for determining the octanol-water partition coefficient.



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## References

- 1. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. researchgate.net [researchgate.net]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. Synthonix, Inc > 1419101-16-8 | methyl (1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate [synthonix.com]
- 7. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 9. alfachemic.com [alfachemic.com]
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